Welcome to the BenchChem Online Store!
molecular formula C8H9NOS2 B8437994 2-Methyl-2H-thieno[3,2-e]-1,2-thiazine-3-methanol

2-Methyl-2H-thieno[3,2-e]-1,2-thiazine-3-methanol

Cat. No. B8437994
M. Wt: 199.3 g/mol
InChI Key: RCQTZPBLGUHRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05538966

Procedure details

To a solution of the product from Step B (1.00 g, 3.66 mmol) in anhydrous THF (20 mL) at -70° C. was added DIBAL (1.0M, 7.69 mL, 7.69 mmol). The mixture was warmed to ambient temperature and stirred for 2 h, additional DIBAL (20 mmol) was added and the reaction was stirred for 18 h. Methanol (100 mL) was added and the reaction mixture was evaporated to a residue which was suspended in 2N HCl (50 mL) and extracted with ethyl acetate (2×80 ml). The combined extracts were dried (MgSO4) and evaporated to give a solid which was recrystallized from ethyl acetate/hexane to give the desired product (0.80 g, 95%): mp 128°-130° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.69 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([C:8](OCC)=[O:9])=[CH:6][C:5]2[CH:13]=[CH:14][S:15][C:4]=2[S:3]1.CC(C[AlH]CC(C)C)C.CO>C1COCC1>[CH3:1][N:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]2[CH:13]=[CH:14][S:15][C:4]=2[S:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1SC2=C(C=C1C(=O)OCC)C=CS2
Name
Quantity
7.69 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to a residue which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1SC2=C(C=C1CO)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.